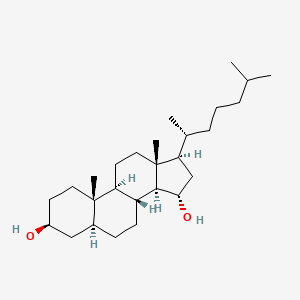
15alpha-Hydroxycholestane
説明
15α -hydroxycholestane is a derivative of cholesterol and is used as a standard in Liquid chromatography-mass spectrometry (LC-MS).
15alpha-Hydroxycholestane is a cholestanoid.
作用機序
Target of Action
15alpha-Hydroxycholestane is a derivative of cholesterol
Mode of Action
It is known to be a derivative of cholesterol , but how it interacts with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
This compound is a cholestanoid , which means it is based on a cholestane skeleton Cholestane is a saturated three-ringed molecule that forms the basis of cholesterol molecules.
生化学分析
Biochemical Properties
15alpha-Hydroxycholestane plays a crucial role in biochemical reactions, particularly in the metabolism of cholesterol. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2A4 and CYP2A5, which are involved in the hydroxylation of steroids . These interactions are essential for the further metabolism of sex hormones like testosterone and estradiol . The hydroxylation process facilitated by these enzymes is critical for maintaining hormonal balance and regulating various physiological processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in circadian rhythms, particularly in the liver . The compound’s interaction with cytochrome P450 enzymes leads to the hydroxylation of steroids, which in turn affects the levels of active hormones within cells. This modulation of hormone levels can influence cell function, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound binds to cytochrome P450 enzymes, facilitating the hydroxylation of steroids . This binding interaction is crucial for the activation or inhibition of these enzymes, which in turn regulates the levels of various hormones. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in circadian rhythms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to the compound has been observed to affect cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to modulate hormone levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including liver damage and disruptions in metabolic processes . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to steroid metabolism. The compound interacts with enzymes such as cytochrome P450, which catalyze the hydroxylation of steroids . This interaction is essential for the conversion of cholesterol into various biologically active molecules, including sex hormones. The modulation of these pathways by this compound can influence metabolic flux and the levels of key metabolites.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilic nature, allowing it to integrate into cellular membranes . Transport proteins facilitate the movement of this compound across cellular compartments, ensuring its availability for biochemical reactions.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by its localization, as the compound interacts with enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to specific organelles, where it can exert its biochemical effects.
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24+,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYNEGIINKEKI-IISASWRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















